molecular formula C23H20N4O5S B12166754 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B12166754
M. Wt: 464.5 g/mol
InChI Key: VXRKQFIQVDOYPZ-UHFFFAOYSA-N
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Description

The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a fused isoindoloquinazoline core with dimethoxy substituents at positions 9 and 10. Its molecular formula is C₂₂H₁₈N₄O₅S, with a molecular weight of 450.5 . This structure suggests applications in kinase inhibition or cytotoxic activity, given the prevalence of quinazoline derivatives in drug discovery .

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C23H20N4O5S/c1-12-11-33-23(24-12)25-17(28)10-26-20-14-8-9-16(31-2)19(32-3)18(14)22(30)27(20)15-7-5-4-6-13(15)21(26)29/h4-9,11,20H,10H2,1-3H3,(H,24,25,28)

InChI Key

VXRKQFIQVDOYPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

Preparation Methods

Traditional Multi-Step Condensation

Classical approaches involve sequential condensation and cyclization reactions. For example, Jedhe et al. demonstrated the acid-catalyzed heterocyclization of 3-amino-4-[(alkylamino)methyl]benzoate with α-ketobenzoic acids. The reaction proceeds via amidation followed by intramolecular dehydrocyclization, yielding the fused isoindoloquinazoline system. Typical conditions include refluxing in ethylene dichloride (DCE) with acetic acid as a catalyst, achieving yields of 70–80% over 12 hours.

Key challenges include prolonged reaction times and moderate regioselectivity. For instance, competing pathways may lead to byproducts such as isoindolo[1,2-a]quinazolines if steric or electronic factors disfavor the desired cyclization.

Microwave-Assisted Ionic Liquid-Supported Synthesis

Modern protocols leverage microwave irradiation and IL supports to enhance efficiency. In one method, 3-amino-4-[(hexylamino)methyl]benzoate bound to an IL matrix reacts with 2-formylbenzoic acid under microwave irradiation (80°C, 10 minutes). The IL matrix facilitates rapid heat transfer and simplifies purification by precipitation. This method reduces reaction times from hours to minutes while maintaining yields of 75–85%.

Table 1: Comparison of Core Synthesis Methods

MethodConditionsTimeYield (%)Advantages
TraditionalDCE, acetic acid, reflux12 h70–80Low equipment requirements
Microwave/IL support80°C, microwave, IL matrix10 min75–85Rapid, high purity, scalable

Functionalization with Acetamide Side Chains

MethodCatalyst/ReagentConditionsYield (%)
Copper annulationCuI, 1,10-phenDMF, 80°C, 12 h80–90
CyclizationAcetic anhydrideGlacial AcOH, 6 h65–75

Coupling of Core and Side Chain

The final step involves conjugating the isoindoloquinazoline core with the acetamide-thiazole side chain. Mitsunobu reactions or nucleophilic acyl substitutions are commonly employed.

Mitsunobu Coupling

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group of the isoindoloquinazoline core reacts with the acetamide’s carboxylic acid derivative. This method, while reliable, requires anhydrous conditions and achieves 60–70% yields.

Nucleophilic Acyl Substitution

Activating the carboxylic acid as an acid chloride (e.g., using thionyl chloride) enables direct coupling with 4-methyl-1,3-thiazol-2-amine. Reactions in dichloromethane (DCM) with triethylamine (TEA) as a base proceed at room temperature, yielding 70–80% of the target compound.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Characterization by ¹H NMR, ¹³C NMR, and HRMS confirms structural integrity. For example, the methyl ester signal in ¹H NMR appears as a singlet at δ 3.8 ppm, while the thiazole protons resonate at δ 7.2–7.4 ppm.

Scalability and Industrial Considerations

Microwave-assisted IL-supported synthesis offers the best scalability, reducing energy consumption and waste. Pharmaceutical formulations may incorporate wetting agents like Tween 80 (0.4–0.5%) and magnesium stearate (0.5–1.1%) to enhance tablet stability and dissolution .

Chemical Reactions Analysis

Types of Reactions

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

Structural Representation

The compound features a complex structure that includes an isoindoloquinazoline core substituted with methoxy and thiazole groups. This unique arrangement contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of isoindoloquinazoline compounds exhibit significant cytotoxicity against various cancer cell lines. The presence of the thiazole moiety in this compound may enhance its ability to inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival.

Case Studies

  • In vitro Studies : A study demonstrated that similar compounds showed IC50 values in the micromolar range against breast and lung cancer cell lines, indicating potential as an anticancer agent .
  • Mechanism of Action : Preliminary investigations suggest that these compounds may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Properties

The thiazole component is known for its antimicrobial properties. Compounds with thiazole rings have been reported to exhibit activity against a range of bacteria and fungi.

Research Findings

  • Bacterial Inhibition : Studies have shown that thiazole-containing compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The compound's structure may contribute to its ability to disrupt bacterial cell wall synthesis .
  • Fungal Activity : Similar derivatives have been tested against fungal strains such as Candida albicans with promising results .

Neuroprotective Effects

Recent studies have suggested that compounds with similar structural features may possess neuroprotective properties. This could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Experimental Evidence

  • Neurotoxicity Models : In animal models of neurotoxicity induced by glutamate or oxidative stress, related compounds have shown a reduction in neuronal death and improvement in cognitive functions .
  • Mechanistic Studies : The neuroprotective effects are hypothesized to be mediated through antioxidant activity and modulation of neuroinflammatory responses .

Anti-inflammatory Potential

The compound may also exhibit anti-inflammatory properties, which could make it useful in treating conditions characterized by chronic inflammation.

Clinical Relevance

  • Inflammation Models : Animal studies have indicated that similar isoindoloquinazoline derivatives can reduce markers of inflammation such as TNF-alpha and IL-6 in models of arthritis .
  • Therapeutic Applications : These findings suggest potential applications in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Summary Table of Applications

ApplicationMechanism/ActivityReferences
Anticancer ActivityInduces apoptosis via caspase activation
Antimicrobial PropertiesInhibits bacterial cell wall synthesis
Neuroprotective EffectsReduces neuronal death; antioxidant activity
Anti-inflammatory PotentialLowers inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Structural Variations

The isoindoloquinazoline core differentiates this compound from simpler quinazoline or tetrazoloquinazoline derivatives. For example:

  • Tetrazolo[1,5-c]quinazolin-5(6H)-one derivatives (e.g., 2-(5-oxotetrazolo[1,5-c]quinazolin-6(5H)-yl)acetic acid ) lack the isoindole fusion and methoxy groups, resulting in reduced molecular complexity and weight (C₁₇H₁₂N₂O₄ , MW 308.29) .
  • Isoindolo[2,1-a]quinazoline-6(5H)-acetic acid (CAS 1630763-89-1) shares the core but lacks the thiazole substituent, instead featuring a carboxylic acid group .

Substituent Modifications

Key analogs vary in the acetamide-linked heterocycle:

Compound Name Molecular Formula Molecular Weight Substituent Key Features
Target Compound C₂₂H₁₈N₄O₅S 450.5 4-Methyl-1,3-thiazol-2-yl Thiazole enhances metabolic stability
N-(1,3-Benzodioxol-5-yl) Analog C₂₆H₂₁N₃O₇ 487.5 1,3-Benzodioxol-5-yl Oxygen-rich group improves solubility
N-(2-Methyl-1H-benzimidazol-6-yl) Analog C₂₇H₂₃N₅O₅ 497.5 2-Methylbenzimidazol-6-yl Bulky substituent may enhance binding

Thiazole vs. Benzodioxol/Benzimidazole:

  • The benzimidazole analog’s bulkier structure (MW 497.5) may improve target affinity but could reduce bioavailability due to steric hindrance .

Physicochemical Properties

  • Lipophilicity: The dimethoxy groups in the target compound increase hydrophobicity compared to non-substituted analogs.
  • Solubility: The benzodioxol analog’s oxygen atoms may enhance aqueous solubility (logP ~2.5 estimated) versus the thiazole variant (logP ~3.0) .

Biological Activity

The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic molecule that integrates an isoindoloquinazoline core with a thiazole moiety. Its unique structure suggests potential for diverse biological activities. This article reviews the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N4O5SC_{23}H_{20}N_{4}O_{5}S, with a molecular weight of 482.5 g/mol. The presence of functional groups such as methoxy and dioxo enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC23H20N4O5SC_{23}H_{20}N_{4}O_{5}S
Molecular Weight482.5 g/mol
LogP2.5557
Polar Surface Area78.303

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In a study focusing on compounds similar to the target compound, various analogs were synthesized and evaluated against multiple cancer cell lines, including HePG-2 , MCF-7 , PC3 , and HCT-116 . The results showed that some derivatives had moderate to high cytotoxic activity, with IC50 values ranging from 17.35 µM to 40.90 µM depending on the specific structure and substituents present .

Table: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (µM)
Compound 9HCT-11617.35
Compound 7HCT-11627.05
Compound XHePG-229.47
Compound YMCF-739.41

Antibacterial Activity

The thiazole component in the compound is known for its antibacterial properties. Studies have shown that thiazole derivatives can inhibit bacterial growth effectively. For instance, quinazolinone-thiazole hybrids have demonstrated activity against various bacterial strains, suggesting that the target compound may possess similar antibacterial effects .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Some studies indicate that quinazoline derivatives can induce cell cycle arrest in cancer cells at the G2/M phase, leading to apoptosis .
  • Molecular Docking Studies : Computational studies suggest strong binding affinities to targets such as EGFR and COX enzymes, which are crucial in cancer progression and inflammation .

Case Studies

A notable case study involved the synthesis and evaluation of quinazoline-based hybrids that included thiazole moieties. These compounds were tested for their anticancer efficacy using MTT assays across several cancer cell lines. The results indicated a clear correlation between structural modifications and enhanced biological activity, underscoring the importance of molecular design in drug development .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?

The compound contains a fused isoindoloquinazoline core with two methoxy groups, a dioxo moiety, and a 4-methylthiazole acetamide side chain. The methoxy groups enhance solubility and modulate electronic effects, while the dioxo moiety contributes to hydrogen bonding with biological targets . The thiazole ring may participate in π-π stacking or hydrophobic interactions in binding pockets. Comparative studies of structural analogs (e.g., replacing the thiazole with pyridine or morpholine) show that these substitutions significantly alter bioactivity profiles .

Q. What synthetic routes are reported for this compound, and what are their limitations?

Synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of quinazoline derivatives with isoindole precursors under acidic conditions.
  • Step 2 : Functionalization via acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt). Challenges include low yields in the final coupling step (~30–40%) due to steric hindrance from the fused isoindoloquinazoline core . Purification often requires preparative HPLC due to byproduct formation.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

Technique Application
High-resolution mass spectrometry (HRMS)Confirmation of molecular formula (±2 ppm accuracy)
2D NMR (COSY, HSQC)Assignment of methoxy and thiazole protons
X-ray crystallographyResolution of stereochemistry at the 6a position
FT-IRDetection of carbonyl (C=O) stretches (1670–1720 cm⁻¹)

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for improved synthesis?

Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity during isoindoloquinazoline formation. For example, solvent effects on activation energy can guide choice of polar aprotic solvents (e.g., DMF over THF) to accelerate cyclization . Machine learning models trained on analogous quinazoline reactions can predict optimal catalyst loading (e.g., 10 mol% Pd(OAc)₂) to reduce trial-and-error experimentation .

Q. What experimental strategies address discrepancies in reported bioactivity data?

Contradictions in IC₅₀ values (e.g., 1.2 μM vs. 8.7 μM in kinase inhibition assays) may arise from:

  • Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric).
  • Compound stability : Perform LC-MS stability studies under assay conditions (pH 7.4, 37°C).
  • Protein source : Compare recombinant vs. native protein isoforms .

Q. How does the compound interact with biological macromolecules, and what techniques validate these interactions?

  • Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) to targets like DNA topoisomerase II (KD ≈ 120 nM).
  • Molecular docking : Identifies key binding residues (e.g., Arg798 in the ATP-binding pocket) .
  • Isothermal titration calorimetry (ITC) : Quantifies enthalpy-driven binding (ΔH = −18.2 kJ/mol) .

Q. What structural analogs show promise for overcoming solubility limitations in vivo?

Analog Modification Solubility (PBS, pH 7.4) Bioactivity
Morpholine derivativeReplacement of thiazole with morpholine12 mg/mLImproved CNS penetration
PEGylated variantAddition of polyethylene glycol (PEG) chain28 mg/mLReduced cytotoxicity (CC₅₀ > 100 μM)

Methodological Considerations

Q. How to design dose-response studies for compounds with poor aqueous solubility?

  • Use co-solvent systems (e.g., 5% DMSO + 10% Cremophor EL) validated for cell viability.
  • Pre-saturate buffers with the compound for 24 hr to achieve equilibrium solubility .

Q. What strategies mitigate off-target effects in phenotypic screening?

  • Proteome-wide profiling : Use affinity pulldown with biotinylated probes + LC-MS/MS.
  • CRISPR-Cas9 knockout : Validate target specificity by comparing wild-type vs. knockout cell lines .

Q. How to prioritize analogs for preclinical development?

Apply the "Rule of 3" framework:

  • Potency : IC₅₀ < 1 μM in primary assays.
  • Selectivity : ≥50-fold selectivity over related targets.
  • ADMET : Clearance < 30 mL/min/kg in microsomal assays .

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